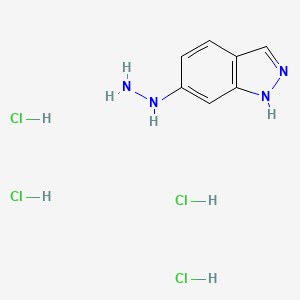

6-Hydrazinyl-1H-indazole tetrahydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

1H-indazol-6-ylhydrazine;tetrahydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4.4ClH/c8-10-6-2-1-5-4-9-11-7(5)3-6;;;;/h1-4,10H,8H2,(H,9,11);4*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMYGIEFNANQWSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1NN)NN=C2.Cl.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12Cl4N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of 6-Hydrazinyl-1H-indazole Tetrahydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 6-Hydrazinyl-1H-indazole Tetrahydrochloride in Modern Drug Discovery

This compound (CAS No. 1266362-60-0) is a crucial building block in the landscape of medicinal chemistry.[1] Its structure, featuring a privileged 1H-indazole scaffold coupled with a reactive hydrazinyl group, positions it as a versatile synthon for the synthesis of complex nitrogen-containing heterocycles.[1] The indazole core is a well-established pharmacophore present in numerous FDA-approved therapeutics, exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The hydrazinyl moiety further enhances its synthetic utility, enabling its use in multicomponent reactions to generate diverse chemical libraries for biological screening.[1]

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. While extensive experimental data for this specific salt form is not widely available in peer-reviewed literature, this document consolidates available information, presents computationally predicted data to guide initial research, and details standardized experimental protocols for the empirical determination of these critical parameters.

Molecular and Structural Characteristics

A foundational understanding of the molecular and structural properties of this compound is essential for its effective application.

| Property | Value | Source |

| CAS Number | 1266362-60-0 | [1] |

| Molecular Formula | C₇H₁₂Cl₄N₄ | [1] |

| Molecular Weight | 294.01 g/mol | [1] |

| IUPAC Name | 1H-indazol-6-ylhydrazine;tetrahydrochloride | [2] |

| SMILES | NNC1=CC2=C(C=C1)C=NN2.Cl.Cl.Cl.Cl | [1] |

The formation of the tetrahydrochloride salt significantly influences the compound's physicochemical properties, most notably enhancing its stability and aqueous solubility, which are critical considerations for its handling, storage, and application in biological assays.[1]

Solubility Profile: A Critical Parameter for Biological and Synthetic Applications

Predicted Solubility

Computational models can provide valuable initial estimates of a compound's solubility.

| Solvent | Predicted Solubility |

| Water | High |

| Dimethyl Sulfoxide (DMSO) | High |

| Methanol | Moderate to High |

| Ethanol | Moderate |

| Acetonitrile | Low to Moderate |

| Dichloromethane | Low |

Note: These are predicted values and should be confirmed experimentally.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method remains the gold standard for determining thermodynamic solubility.

Objective: To determine the equilibrium solubility of this compound in various solvents.

Materials:

-

This compound

-

Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, DMSO, ethanol)

-

Vials with screw caps

-

Orbital shaker or rotator

-

Centrifuge

-

HPLC with a suitable column and detector (e.g., UV-Vis)

-

Calibrated analytical balance

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the desired solvent.

-

Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After equilibration, centrifuge the samples to pellet the undissolved solid.

-

Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent for HPLC analysis.

-

Quantify the concentration of the dissolved compound using a pre-validated HPLC method with a calibration curve.

Acidity and Basicity: Understanding the pKa

The acid dissociation constant (pKa) is a critical parameter that governs the ionization state of a molecule at a given pH. This, in turn, influences its solubility, permeability, and interaction with biological targets. The structure of this compound presents multiple ionizable centers: the indazole ring nitrogens and the hydrazinyl group.

Predicted pKa Values

| Ionizable Group | Predicted pKa |

| Indazole Ring (basic) | ~2-3 |

| Hydrazinyl Group (basic) | ~7-8 |

Note: These are predicted values and should be confirmed experimentally.

Experimental Protocol for pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining pKa values.

Objective: To determine the pKa values of this compound.

Materials:

-

This compound

-

Standardized solutions of hydrochloric acid (e.g., 0.1 M) and sodium hydroxide (e.g., 0.1 M)

-

High-purity water (degassed)

-

pH meter with a calibrated electrode

-

Stir plate and stir bar

-

Burette

Procedure:

-

Accurately weigh a known amount of the compound and dissolve it in a known volume of water.

-

Place the solution in a thermostatted vessel and monitor the initial pH.

-

Titrate the solution with the standardized acid or base in small, precise increments.

-

Record the pH after each addition of the titrant.

-

Plot the pH versus the volume of titrant added. The pKa values can be determined from the inflection points of the titration curve.

Stability Profile: Ensuring Compound Integrity

The stability of this compound is crucial for its storage, handling, and the reliability of experimental results. The tetrahydrochloride salt form is expected to enhance its stability.[1] For optimal stability, it is recommended to store the compound in an inert atmosphere at 2-8°C.[1]

Forced Degradation Studies

Forced degradation studies are essential to understand the degradation pathways and identify potential degradation products.

Objective: To assess the stability of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (e.g., 0.1 M)

-

Sodium hydroxide (e.g., 0.1 M)

-

Hydrogen peroxide (e.g., 3%)

-

HPLC-UV/MS system

Procedure:

-

Acidic Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and incubate at an elevated temperature (e.g., 60°C).

-

Basic Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and incubate at an elevated temperature.

-

Oxidative Degradation: Dissolve the compound in a solution containing 3% H₂O₂ and keep it at room temperature.

-

Photostability: Expose a solid sample and a solution of the compound to UV and visible light.

-

Thermal Stability: Heat a solid sample of the compound at an elevated temperature (e.g., 80°C).

-

At specified time points, analyze the samples by HPLC-UV/MS to quantify the remaining parent compound and identify any degradation products.

Spectroscopic Characterization: Confirming Structure and Purity

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of chemical compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are fundamental for confirming the molecular structure.

Expected ¹H NMR Signals:

-

Aromatic Protons: Signals corresponding to the protons on the indazole ring.

-

Hydrazinyl Protons: Exchangeable protons of the -NHNH₂ group.

-

Indazole NH Proton: An exchangeable proton on the indazole ring.

Expected ¹³C NMR Signals:

-

Signals for the carbon atoms of the bicyclic indazole core.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

Expected Characteristic IR Absorptions:

-

N-H Stretching: Bands corresponding to the N-H bonds in the indazole ring and the hydrazinyl group.

-

Aromatic C-H Stretching: Signals for the C-H bonds of the benzene ring.

-

C=C and C=N Stretching: Absorptions from the aromatic ring system.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The indazole ring system is expected to exhibit characteristic absorption maxima in the UV region.

Experimental Workflows and Data Visualization

To facilitate a clear understanding of the experimental processes, the following diagrams illustrate the workflows for key physicochemical property determination.

Caption: Shake-Flask Solubility Determination Workflow.

Caption: Forced Degradation Study Workflow.

Conclusion and Future Perspectives

This compound is a compound of significant interest to the medicinal chemistry community. This guide has provided a framework for understanding its key physicochemical properties. While a comprehensive experimental dataset is not yet publicly available, the provided predicted values and detailed experimental protocols offer a robust starting point for researchers. The generation of empirical data for solubility, pKa, and stability will be invaluable for accelerating the discovery and development of novel therapeutics derived from this versatile chemical scaffold.

References

An In-depth Technical Guide to the Spectroscopic Data of 6-Hydrazinyl-1H-indazole Tetrahydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the expected spectroscopic data for 6-Hydrazinyl-1H-indazole tetrahydrochloride, a molecule of interest in medicinal chemistry and drug development. The structural elucidation of this compound relies on a synergistic application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. This document details the theoretical basis for the expected spectral features, outlines generalized experimental protocols for data acquisition, and presents the anticipated data in a structured format to aid in the characterization of this and similar molecules.

Compound Overview

-

Compound Name: this compound

-

Molecular Weight: 294.01 g/mol [1]

-

Core Structure: 1H-indazole substituted with a hydrazinyl group at the 6-position, formulated as a tetrahydrochloride salt.

The indazole core is a significant scaffold in medicinal chemistry, known for its diverse biological activities.[4] The addition of a hydrazinyl group provides a reactive handle for further chemical modifications, making this compound a valuable building block in the synthesis of more complex pharmaceutical agents.

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) is particularly crucial for confirming the molecular formula of the parent molecule.

Expected Mass Spectrum Data

The analysis of the tetrahydrochloride salt by techniques like electrospray ionization (ESI) would likely show the molecular ion for the free base, 6-Hydrazinyl-1H-indazole.

| Ion | Formula | Calculated m/z |

| [M+H]⁺ | C₇H₉N₄⁺ | 149.0822 |

| [M+Na]⁺ | C₇H₈N₄Na⁺ | 171.0641 |

M represents the neutral free base, C₇H₈N₄.

The mass spectrum of the free base, 6-hydrazinyl-1H-indazole (C7H8N4), would be expected to show a molecular ion peak consistent with its molecular weight.[3]

Experimental Protocol: High-Resolution Mass Spectrometry

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile/water.

-

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is used.

-

Data Acquisition: The sample is introduced into the mass spectrometer, and the data is acquired in positive ion mode to observe protonated species like [M+H]⁺.

-

Data Analysis: The resulting spectrum is analyzed to determine the accurate mass of the molecular ion, which is then used to confirm the elemental composition.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Expected IR Absorption Bands

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the N-H and C-H bonds, as well as aromatic C=C stretching vibrations. The presence of the hydrochloride salt may lead to broad absorptions in the N-H stretching region.

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| N-H (Indazole & Hydrazinyl) | 3400 - 3100 (broad) | Stretching vibrations of the N-H bonds in the indazole ring and the hydrazinyl group. Broadening is expected due to hydrogen bonding and the presence of the hydrochloride salt.[3] |

| C-H (Aromatic) | 3100 - 3000 | Stretching vibrations of the C-H bonds on the benzene ring of the indazole core. |

| C=C (Aromatic) | 1620 - 1450 | Stretching vibrations of the carbon-carbon double bonds within the aromatic ring. |

| N-H (Bending) | 1650 - 1550 | Bending vibrations of the N-H bonds. |

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: The solid sample is typically analyzed using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: A background spectrum is collected first, followed by the spectrum of the sample.

-

Data Analysis: The positions and shapes of the absorption bands in the resulting spectrum are correlated with the presence of specific functional groups in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule in solution. Both ¹H and ¹³C NMR provide information about the chemical environment of the hydrogen and carbon atoms, respectively. For indazole derivatives, NMR is crucial for confirming the substitution pattern.[5][6]

Expected ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound, likely recorded in a solvent like DMSO-d₆, would show distinct signals for the aromatic protons and the exchangeable N-H protons. The chemical shifts are influenced by the electron-donating nature of the hydrazinyl group and the protonation state.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-3 | ~8.0 | s | - |

| H-4 | ~7.6 | d | ~8.5 |

| H-5 | ~6.8 | dd | ~8.5, ~1.5 |

| H-7 | ~7.0 | d | ~1.5 |

| Indazole N-H | ~13.0 | br s | - |

| Hydrazinyl N-H | Variable | br s | - |

Note: Chemical shifts are estimations and can vary based on solvent and concentration. The broad singlets (br s) for N-H protons are due to chemical exchange and quadrupole broadening.

Expected ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon | Expected Chemical Shift (δ, ppm) |

| C-3 | ~135 |

| C-3a | ~122 |

| C-4 | ~120 |

| C-5 | ~110 |

| C-6 | ~150 |

| C-7 | ~100 |

| C-7a | ~140 |

Note: The carbon attached to the hydrazinyl group (C-6) is expected to be significantly deshielded.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: A solution of the compound is prepared in a deuterated solvent (e.g., DMSO-d₆) in a standard NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Data Acquisition: ¹H, ¹³C, and potentially 2D NMR experiments (like COSY and HSQC) are performed to aid in the assignment of signals.

-

Data Analysis: The chemical shifts, multiplicities, and coupling constants are analyzed to determine the connectivity of atoms and confirm the overall structure.

Visualization of the Analytical Workflow

The following diagram illustrates the workflow for the spectroscopic characterization of this compound.

Caption: Workflow for Spectroscopic Characterization.

Conclusion

The comprehensive analysis of this compound through the synergistic use of Mass Spectrometry, IR Spectroscopy, and NMR Spectroscopy allows for its unambiguous structural confirmation. This guide provides the expected data and general protocols to assist researchers in the characterization of this important synthetic intermediate. The presented data serves as a benchmark for quality control and a foundation for further chemical exploration and drug development endeavors.

References

- 1. chembk.com [chembk.com]

- 2. americanelements.com [americanelements.com]

- 3. This compound|CAS 1266362-60-0 [benchchem.com]

- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility and Stability of 6-Hydrazinyl-1H-indazole Tetrahydrochloride

Abstract

This technical guide provides a comprehensive framework for characterizing the solubility and stability of 6-Hydrazinyl-1H-indazole tetrahydrochloride (CAS No. 1266362-60-0), a heterocyclic building block with significant potential in medicinal chemistry and drug discovery.[1] Given the limited availability of public domain data for this specific compound, this document emphasizes robust experimental protocols and theoretical considerations. It is designed to be a practical resource for researchers, scientists, and drug development professionals, enabling them to generate reliable data for formulation development, reaction optimization, and compound management.

Introduction

The indazole nucleus is a well-recognized "privileged scaffold" in pharmacology, forming the core of numerous biologically active compounds, including several FDA-approved therapeutics.[1] Its derivatives have demonstrated a wide spectrum of activities, such as anticancer, anti-inflammatory, and antimicrobial properties.[1] this compound serves as a key intermediate, or synthon, for the synthesis of more complex nitrogen-containing heterocycles.[1] The reactive hydrazinyl group is particularly valuable for constructing diverse chemical libraries for biological screening.[1]

Understanding the fundamental physicochemical properties of this compound, namely its solubility and stability, is a critical prerequisite for its effective use. Solubility dictates the choice of solvents for synthesis, purification, and biological assays, while stability data informs appropriate storage, handling, and formulation strategies to prevent degradation and ensure experimental reproducibility. This guide provides the necessary theoretical background and detailed experimental workflows to empower researchers to thoroughly characterize this important chemical entity.

Chemical Profile

| Property | Value | Source(s) |

| IUPAC Name | 1H-indazol-6-ylhydrazine;tetrahydrochloride | [2] |

| CAS Number | 1266362-60-0 | [1][2][3] |

| Molecular Formula | C₇H₁₂Cl₄N₄ | [1][2][3] |

| Molecular Weight | 294.01 g/mol | [1][3] |

| Appearance | White to off-white solid (typical) | General Chemical Knowledge |

| SMILES | NNC1=CC2=C(C=C1)C=NN2.Cl.Cl.Cl.Cl | [1] |

Part 1: Solubility Profile

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical parameter that influences its behavior in both chemical and biological systems. The "tetrahydrochloride" salt form of 6-Hydrazinyl-1H-indazole suggests a high degree of polarity, which is expected to confer significant aqueous solubility.

Theoretical Considerations

The molecule possesses multiple protonatable nitrogen atoms (in the indazole ring and the hydrazine moiety), which are protonated and associated with four chloride counter-ions in the tetrahydrochloride salt form. This salt structure dramatically increases the compound's polarity compared to its free base, favoring solubility in polar protic solvents like water and, to a lesser extent, in polar aprotic solvents. The general rule of "like dissolves like" is paramount; polar solvents will be most effective at solvating the ionic salt.

Experimental Protocol: Kinetic Solubility Assessment by HPLC-UV

This protocol describes a standard high-throughput method for determining the kinetic solubility of a compound in various solvents, which is crucial for early-stage drug discovery and development.

1. Objective: To determine the concentration of this compound in a saturated solution of a given solvent after a defined incubation period.

2. Materials:

-

This compound

-

DMSO (anhydrous)

-

Solvents for testing (e.g., Phosphate Buffered Saline (PBS) pH 7.4, Water, Ethanol, Methanol)

-

96-well microplates

-

Plate shaker

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

3. Step-by-Step Methodology:

-

Step 1: Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound (e.g., 10 mM) in 100% DMSO.

-

Step 2: Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution to create a standard curve for quantification.

-

Step 3: Sample Preparation: Add a small aliquot (e.g., 2 µL) of the 10 mM DMSO stock solution to wells containing a larger volume (e.g., 198 µL) of the desired test solvents. This creates a final nominal concentration of 100 µM.

-

Step 4: Incubation: Seal the plate and incubate at a controlled temperature (e.g., 25°C) on a plate shaker for a set period (e.g., 2 hours) to allow the solution to reach equilibrium.

-

Step 5: Separation of Undissolved Compound: Centrifuge the plate to pellet any precipitated compound.

-

Step 6: Analysis: Carefully transfer the supernatant to a new analysis plate. Analyze the concentration of the dissolved compound in the supernatant by HPLC-UV. The concentration is determined by comparing the peak area of the sample to the standard curve.

Data Presentation: Solubility Summary

While specific experimental data is not publicly available, the results from the protocol above should be compiled into a clear, comparative table.

| Solvent System | pH | Temperature (°C) | Measured Solubility (µg/mL) | Qualitative Assessment |

| Deionized Water | ~6-7 | 25 | [Experimental Value] | [e.g., Highly Soluble] |

| PBS | 7.4 | 25 | [Experimental Value] | [e.g., Highly Soluble] |

| Ethanol | N/A | 25 | [Experimental Value] | [e.g., Soluble] |

| Methanol | N/A | 25 | [Experimental Value] | [e.g., Soluble] |

| DMSO | N/A | 25 | [Experimental Value] | [e.g., Freely Soluble] |

| Acetonitrile | N/A | 25 | [Experimental Value] | [e.g., Sparingly Soluble] |

Workflow Visualization

Caption: Fig 1. Workflow for Kinetic Solubility Assessment.

Part 2: Stability Profile

The stability of this compound is crucial for ensuring its chemical integrity during storage and use. Degradation can lead to loss of potency, formation of impurities, and unreliable experimental results. Hydrazine moieties, in particular, can be susceptible to oxidation.

Factors Affecting Stability

-

pH: The stability of the indazole ring and the hydrazine group can be pH-dependent. Hydrolysis may occur under strongly acidic or basic conditions.

-

Oxidation: Hydrazines are known reducing agents and can be susceptible to oxidation, especially in the presence of atmospheric oxygen or oxidizing agents.

-

Temperature: Elevated temperatures can accelerate degradation pathways.[4] Storage recommendations are typically in a cool environment (2-8°C).[1]

-

Light: Photodegradation can be a concern for many aromatic heterocyclic compounds. Protection from light is a standard precautionary measure.

Experimental Protocol: Forced Degradation Study

Forced degradation studies are used to identify the likely degradation products and pathways of a compound under stress conditions. This information is vital for developing stability-indicating analytical methods.

1. Objective: To assess the stability of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).

2. Materials:

-

This compound

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

-

pH meter

-

Oven, Photostability chamber

3. Step-by-Step Methodology:

-

Step 1: Stock Solution: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.[5]

-

Step 2: Apply Stress Conditions:

-

Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.[5]

-

Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.[5]

-

Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light.[5]

-

Thermal Stress: Incubate a solution of the compound at an elevated temperature (e.g., 60°C) in the dark.

-

Photolytic Stress: Expose a solution of the compound to light according to ICH Q1B guidelines.

-

-

Step 3: Time Point Sampling: Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Step 4: Neutralization: For acid and base hydrolysis samples, neutralize the solution before analysis.

-

Step 5: HPLC Analysis: Analyze all samples by a stability-indicating HPLC method. The use of a PDA or MS detector is crucial for peak purity assessment and identification of potential degradation products.

-

Step 6: Data Evaluation: Calculate the percentage of the parent compound remaining and identify the formation of any major degradants.

Data Presentation: Stability Summary

Results should be tabulated to show the percentage of the compound remaining under each stress condition over time.

| Stress Condition | Time (hours) | % Parent Compound Remaining | Observations (e.g., # of Degradants) |

| 0.1 M HCl @ 60°C | 24 | [Experimental Value] | [e.g., 1 major degradant] |

| 0.1 M NaOH @ 60°C | 24 | [Experimental Value] | [e.g., Significant degradation] |

| 3% H₂O₂ @ RT | 24 | [Experimental Value] | [e.g., Rapid degradation] |

| Thermal (60°C) | 24 | [Experimental Value] | [e.g., Stable] |

| Photolytic | 24 | [Experimental Value] | [e.g., Minor degradation] |

Workflow Visualization

Caption: Fig 2. Workflow for Forced Degradation Study.

Summary and Recommendations

This compound is a polar salt expected to exhibit good solubility in aqueous media and other polar solvents. However, its stability, particularly towards oxidation and potentially strong bases, requires careful consideration.

Handling and Storage Recommendations:

-

Storage: The compound should be stored in a tightly-closed container in a cool, dry, and well-ventilated area.[4] For long-term stability, storage at 2-8°C under an inert atmosphere is recommended.[1]

-

Handling: Avoid contact with skin and eyes, and use in a well-ventilated area.[4] Keep away from sources of ignition and incompatible substances such as strong oxidizing agents.[4]

-

Solution Preparation: Prepare solutions fresh whenever possible. If stock solutions in solvents like DMSO are to be stored, they should be kept at low temperatures (e.g., -20°C) and protected from light to minimize degradation.

By following the outlined experimental protocols, researchers can generate the specific solubility and stability data required to confidently advance their research and development activities with this versatile chemical building block.

References

The Expanding Therapeutic Landscape of 6-Hydrazinyl-1H-indazole Derivatives: A Technical Guide to Biological Target Identification

For Immediate Release

Singapore – January 1, 2026 – The 6-hydrazinyl-1H-indazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the potential biological targets of these derivatives, focusing on their anticancer and anti-inflammatory properties. This document synthesizes current knowledge, details experimental methodologies for target identification and validation, and offers insights into the future trajectory of drug discovery efforts centered on this versatile molecular framework.

Introduction: The Significance of the 6-Hydrazinyl-1H-indazole Core

The 1H-indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is a cornerstone of numerous pharmacologically active compounds.[1][2] The introduction of a hydrazinyl group at the 6-position significantly enhances the molecule's ability to interact with a diverse array of biological macromolecules, making it a fertile ground for the development of novel therapeutics.[3] These derivatives have shown promise in a variety of therapeutic areas, including oncology, inflammation, and infectious diseases.[1][4]

The unique chemical properties of the 6-hydrazinyl-1H-indazole moiety, particularly the reactivity of the hydrazine group, allow for the creation of extensive compound libraries through reactions with aldehydes and ketones.[5] This chemical tractability, combined with a favorable pharmacokinetic profile, positions these derivatives as highly attractive candidates for drug discovery programs.

Key Biological Targets and Mechanisms of Action

Research has illuminated a range of biological targets for 6-hydrazinyl-1H-indazole derivatives, with a primary focus on protein kinases and key mediators of inflammatory pathways.

Protein Kinases: A Major Frontier in Cancer Therapy

Protein kinases play a pivotal role in cellular signaling pathways that govern cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. Several 6-hydrazinyl-1H-indazole derivatives have demonstrated potent inhibitory activity against various kinases.

-

Pim Kinases: The Pim kinase family (Pim-1, -2, and -3) of serine/threonine kinases are crucial regulators of signaling pathways fundamental to tumorigenesis.[6] A series of 3-(pyrazin-2-yl)-1H-indazoles have been developed as potent, pan-Pim inhibitors, demonstrating the potential of the indazole scaffold in targeting these oncogenic kinases.[6]

-

Receptor Tyrosine Kinases (RTKs): This class of kinases, including VEGFR, PDGFR, and FGFR, are critical for angiogenesis and tumor progression. Indazole-based compounds have been successfully developed as multi-target RTK inhibitors.[7] For instance, 1H-indazole derivatives have shown significant inhibitory activity against VEGFR-2.[7] Furthermore, 3-amino-1H-indazol-6-yl-benzamides have been designed to target the "DFG-out" conformation of kinases like FLT3, PDGFRα, and Kit, including their resistance-conferring gatekeeper mutants.[8]

-

Epidermal Growth Factor Receptor (EGFR): Certain 1H-indazole derivatives have displayed strong potencies against both wild-type and mutant forms of EGFR, such as the T790M resistance mutation, in non-small cell lung cancer (NSCLC).[2]

The mechanism of action for these kinase inhibitors often involves binding to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby inhibiting the signaling cascade.

Table 1: Representative 1H-Indazole Derivatives as Kinase Inhibitors

| Compound Class | Target Kinase(s) | Reported Activity (IC50) | Reference |

| 3-(Pyrazin-2-yl)-1H-indazoles | Pan-Pim Kinases | Potent inhibition | [6] |

| 1H-Indazole-3-amine derivatives | VEGFR-2 | 2.15 µM | [7] |

| 3-Amino-1H-indazol-6-yl-benzamides | FLT3, PDGFRα, Kit | Single-digit nM EC50s | [8] |

| 1H-Indazole derivatives | EGFR (T790M) | 5.3 nM | [2] |

Anti-inflammatory Targets

Chronic inflammation is a key driver of numerous diseases, including cancer and autoimmune disorders. 6-Hydrazinyl-1H-indazole derivatives have exhibited significant anti-inflammatory properties through the modulation of key inflammatory mediators.

-

Cyclooxygenase-2 (COX-2): Molecular docking and dynamics simulation studies have identified COX-2 as a potential target for 1H-indazole analogs.[9][10] Certain derivatives containing difluorophenyl, para-toluene, and 4-methoxyphenyl groups have shown significant binding affinity to the COX-2 enzyme.[9][10]

-

Cytokine Inhibition: Studies have shown that indazole and its derivatives can inhibit the production of pro-inflammatory cytokines, which may contribute to their anti-inflammatory effects.[11]

The anti-inflammatory mechanism of these compounds is believed to involve the inhibition of enzymes like COX-2, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.[11]

Experimental Workflows for Target Identification and Validation

A multi-pronged approach is essential for the robust identification and validation of the biological targets of 6-hydrazinyl-1H-indazole derivatives.

Target Identification Workflow

The initial step in elucidating the mechanism of action of a novel compound is to identify its direct molecular targets.

Caption: Workflow for identifying potential biological targets of 6-Hydrazinyl-1H-indazole derivatives.

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

-

Ligand Immobilization:

-

Synthesize a derivative of the hit 6-hydrazinyl-1H-indazole compound containing a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads).

-

Incubate the activated beads with the compound to achieve efficient immobilization. Wash extensively to remove any non-covalently bound ligand.

-

-

Cell Lysate Preparation:

-

Culture relevant cells (e.g., cancer cell lines for anticancer agents) to a high density.

-

Lyse the cells using a non-denaturing lysis buffer to preserve protein structure and interactions.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

-

Affinity Pull-Down:

-

Incubate the clarified cell lysate with the immobilized compound beads for several hours at 4°C to allow for protein binding.

-

As a negative control, incubate a separate aliquot of the lysate with beads that have been treated with the linker alone.

-

Wash the beads extensively with lysis buffer to remove non-specific binding proteins.

-

-

Elution and Protein Identification:

-

Elute the bound proteins from the beads using a competitive inhibitor (e.g., a high concentration of the free compound) or by changing the buffer conditions (e.g., pH or salt concentration).

-

Resolve the eluted proteins by SDS-PAGE and visualize by silver staining or Coomassie blue staining.

-

Excise the protein bands of interest and subject them to in-gel digestion with trypsin.

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

-

Target Validation Workflow

Once potential targets have been identified, it is crucial to validate that they are indeed responsible for the observed biological effects of the compound.

Caption: A comprehensive workflow for the validation of identified biological targets.

Experimental Protocol: Kinase Inhibition Assay (Example)

-

Reagents and Materials:

-

Recombinant active kinase of interest.

-

Kinase-specific substrate peptide.

-

ATP.

-

6-Hydrazinyl-1H-indazole test compounds.

-

Kinase assay buffer.

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

-

384-well assay plates.

-

-

Assay Procedure:

-

Prepare a serial dilution of the test compounds in DMSO.

-

In a 384-well plate, add the kinase, substrate, and test compound to the assay buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at room temperature for the optimized time.

-

Stop the reaction and measure the amount of ADP produced using the detection reagent according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.

-

Plot the percentage of inhibition versus the logarithm of the compound concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

Future Directions and Conclusion

The 6-hydrazinyl-1H-indazole scaffold continues to be a rich source of novel therapeutic agents. Future research will likely focus on:

-

Expanding the Target Space: Exploring the potential of these derivatives against other target classes, such as epigenetic modulators and metabolic enzymes.

-

Structure-Activity Relationship (SAR) Studies: Systematically modifying the indazole core and the hydrazinyl side chain to optimize potency, selectivity, and pharmacokinetic properties.[12]

-

Development of Covalent Inhibitors: Leveraging the reactivity of the hydrazine group to design irreversible inhibitors with enhanced potency and duration of action.

-

Application in Combination Therapies: Investigating the synergistic effects of 6-hydrazinyl-1H-indazole derivatives with existing anticancer and anti-inflammatory drugs.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 6-Hydrazinyl-1H-indazole tetrahydrochloride|CAS 1266362-60-0 [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. 5-Hydrazinyl-1H-indazole hydrochloride | 1012879-50-3 | Benchchem [benchchem.com]

- 6. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives [mdpi.com]

- 8. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

- 11. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

A Theoretical Investigation of the Electronic Structure of 6-Hydrazinyl-1H-indazole: A Roadmap for Drug Discovery

This technical guide provides a comprehensive framework for the theoretical investigation of the electronic structure of 6-Hydrazinyl-1H-indazole. Intended for researchers, computational chemists, and professionals in drug development, this document outlines the rationale, computational methodologies, and expected insights from such a study. While direct experimental and theoretical data on this specific molecule are nascent, this guide leverages established computational protocols and findings from studies on analogous indazole derivatives to propose a robust research plan.

Introduction: The Therapeutic Potential of the Indazole Scaffold

The indazole ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous bioactive compounds.[1] Its unique bicyclic structure, composed of a fused benzene and pyrazole ring, offers a versatile template for designing molecules with a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] Notably, indazole derivatives have been successfully developed as kinase inhibitors, such as Pazopanib and Axitinib, underscoring their significance in modern drug discovery.

The introduction of a hydrazinyl group at the 6-position of the 1H-indazole core is anticipated to modulate its electronic properties and, consequently, its biological activity. The hydrazinyl moiety can act as a hydrogen bond donor and acceptor, potentially enhancing interactions with biological targets. Understanding the electronic structure of 6-Hydrazinyl-1H-indazole is therefore a critical step in elucidating its mechanism of action and guiding the design of novel therapeutics.

Computational Methodology: A Validated Approach

To thoroughly characterize the electronic structure of 6-Hydrazinyl-1H-indazole, a multi-faceted computational approach based on Density Functional Theory (DFT) is proposed. DFT has been repeatedly validated as a powerful tool for studying the physicochemical properties of indazole derivatives.[3][4][5]

Geometry Optimization and Vibrational Analysis

The first crucial step is to determine the most stable three-dimensional conformation of the molecule.

Protocol:

-

Initial Structure Generation: Construct the 3D structure of 6-Hydrazinyl-1H-indazole using molecular modeling software.

-

Geometry Optimization: Perform a full geometry optimization without any symmetry constraints.

-

Method: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.

-

Basis Set: 6-311++G(d,p) to provide a good balance between accuracy and computational cost.

-

-

Vibrational Frequency Calculation: Following optimization, a frequency calculation at the same level of theory is essential. The absence of imaginary frequencies will confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity and electronic transitions.

Protocol:

-

Orbital Energy Calculation: Extract the energies of the HOMO and LUMO from the optimized structure's output file.

-

HOMO-LUMO Gap (ΔE): Calculate the energy gap (ΔE = ELUMO - EHOMO). A smaller gap generally implies higher reactivity.

-

Visualization: Generate isodensity plots of the HOMO and LUMO to visualize their spatial distribution and identify regions susceptible to electrophilic and nucleophilic attack.

Diagram: Computational Workflow for Electronic Structure Analysis

Caption: A typical workflow for the theoretical analysis of molecular electronic structure.

Molecular Electrostatic Potential (MEP)

The MEP map is an invaluable tool for visualizing the charge distribution and predicting sites for intermolecular interactions.

Protocol:

-

MEP Calculation: Compute the MEP on the electron density surface of the optimized molecule.

-

Visualization: Generate a color-coded MEP map where:

-

Red (Negative Potential): Indicates electron-rich regions, susceptible to electrophilic attack and favorable for interacting with positive sites.

-

Blue (Positive Potential): Indicates electron-deficient regions, prone to nucleophilic attack and favorable for interacting with negative sites.

-

Green (Neutral Potential): Represents regions of neutral electrostatic potential.

-

Natural Bond Orbital (NBO) Analysis

NBO analysis provides detailed insights into charge distribution, hybridization, and intramolecular interactions.

Protocol:

-

NBO Calculation: Perform an NBO analysis on the optimized geometry.

-

Data Extraction: Extract natural atomic charges and analyze hyperconjugative interactions (donor-acceptor interactions) between filled and empty orbitals. This can reveal the stabilizing effects of intramolecular charge transfer.

Predicted Electronic Properties and Their Implications

Based on studies of similar indazole derivatives, we can anticipate the following for 6-Hydrazinyl-1H-indazole:

| Property | Predicted Characteristic | Implication for Drug Discovery |

| HOMO-LUMO Gap | A relatively small energy gap compared to the parent indazole. | The hydrazinyl group, being an electron-donating group, is expected to raise the HOMO energy, leading to a smaller gap and potentially higher chemical reactivity. |

| Molecular Orbitals | HOMO likely localized on the hydrazinyl group and the pyrazole ring; LUMO distributed over the fused ring system. | This distribution suggests the hydrazinyl moiety is a primary site for electrophilic attack and oxidation, which could be relevant for metabolic stability studies. |

| MEP | Negative potential (red) concentrated around the nitrogen atoms of the hydrazinyl group and the pyrazole ring. | These regions are prime locations for hydrogen bonding with receptor amino acid residues, a key factor in drug-target binding affinity. |

| NBO Charges | Significant negative charges on the nitrogen atoms. | Confirms the nucleophilic character of the nitrogen atoms and their role in coordinating with biological targets. |

Diagram: Key Electronic Property Relationships

Caption: Interrelation of calculated electronic properties and their biological relevance.

Conclusion and Future Directions

The theoretical study of 6-Hydrazinyl-1H-indazole's electronic structure is a foundational step towards understanding its potential as a therapeutic agent. The computational protocols outlined in this guide provide a robust framework for obtaining critical insights into its reactivity and intermolecular interaction capabilities. The results from these studies will be instrumental in guiding future synthetic modifications, interpreting structure-activity relationships (SAR), and ultimately accelerating the drug discovery process.

Future work should involve correlating these theoretical findings with experimental data, such as spectroscopic measurements and biological activity assays. Furthermore, molecular docking and molecular dynamics simulations can be employed to investigate the binding modes of 6-Hydrazinyl-1H-indazole with specific protein targets, further validating its therapeutic potential.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis molecular docking and DFT studies on novel indazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Turkish Computational and Theoretical Chemistry » Submission » Theoretical Evaluation of Six Indazole Derivatives as Corrosion Inhibitors Based on DFT [dergipark.org.tr]

Navigating the Synthesis Frontier: A Technical Guide to the Safe Handling of 6-Hydrazinyl-1H-indazole tetrahydrochloride

For Researchers, Scientists, and Drug Development Professionals

Preamble: Acknowledging the Data Gap and the Precautionary Principle

Section 1: Hazard Profile of 6-Hydrazinyl-1H-indazole tetrahydrochloride

The primary hazards associated with this compound stem from its hydrazinyl moiety and its classification as a tetrahydrochloride salt. The known hazard statements for this compound are: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .[1] Extrapolating from the extensive data on hydrazine and its salts, a more detailed hazard profile can be constructed.

Acute and Chronic Health Hazards

Hydrazine is recognized as an acutely toxic substance via all routes of exposure: inhalation, ingestion, and dermal contact.[2] It is corrosive and can cause severe damage to the skin, eyes, and respiratory tract.[3]

-

Acute Exposure: Symptoms can include irritation of the eyes, nose, and throat, dizziness, headache, nausea, pulmonary edema, seizures, and even coma.[2]

-

Chronic Exposure: The most significant long-term risk associated with hydrazine and its derivatives is carcinogenicity. Hydrazine is classified as a potential human carcinogen, having been shown to cause liver, lung, and nasal cavity cancers in animal studies.[4][5] It is also a sensitizer and a reproductive toxin.[3]

Physicochemical and Reactivity Hazards

While specific data for this compound is scarce, the general reactivity of hydrazine compounds provides a strong basis for safety protocols.

-

Thermal Instability: Hydrazine and its derivatives are thermally unstable.[5] Heating may cause an explosion.[6] Decomposition can be accelerated by catalysts such as metal oxides (iron, copper), rust, and other finely divided metals.[7] Thermal decomposition of hydrazine can produce flammable and toxic gases, including ammonia, hydrogen, and nitrogen oxides.[2][3]

-

Incompatibilities: This compound must be considered incompatible with a range of common laboratory reagents. Violent reactions can occur with:

-

Strong Oxidizing Agents: (e.g., peroxides, chromates, permanganates)[7]

-

Acids: While this compound is a hydrochloride salt, strong acids could potentially lead to uncontrolled reactions.[7]

-

Metal Salts and Oxides: Catalytic decomposition can be initiated by ions of chromium, iron, and copper.[7]

-

Porous Materials: Absorption onto materials like rags, sawdust, or activated carbon can lead to spontaneous ignition in the presence of air.[8]

-

Hazard Summary Table

| Hazard Category | Description | Primary Reference(s) |

| Acute Toxicity (Oral) | Harmful if swallowed. | [1] |

| Skin Corrosion/Irritation | Causes skin irritation. Can be corrosive on prolonged contact. | [1][3] |

| Eye Damage/Irritation | Causes serious eye irritation. Risk of severe burns. | [1][3] |

| Acute Toxicity (Inhalation) | May cause respiratory irritation. Vapors are toxic. | [1][2] |

| Carcinogenicity | Suspected human carcinogen based on hydrazine data. | [4][5] |

| Reproductive Toxicity | Considered a reproductive toxin based on hydrazine data. | [3] |

| Reactivity | Thermally unstable. Reacts violently with oxidizers. | [6][7][8] |

Section 2: The Cornerstone of Safety: Engineering and Administrative Controls

Before any handling of this compound, a robust framework of engineering and administrative controls must be in place. These are non-negotiable prerequisites for ensuring personnel safety.

Mandatory Engineering Controls

-

Chemical Fume Hood: All work with this compound, including weighing, dissolution, and transfers, must be conducted inside a properly functioning and certified chemical fume hood.[2][3] The fume hood is the primary barrier to prevent inhalation of dust or vapors.

-

Designated Area: The area within the fume hood where the compound is handled must be clearly marked as a "Designated Area" for Particularly Hazardous Substances.[2] This signage alerts other laboratory personnel to the specific hazards present.

-

Emergency Equipment: A certified safety shower and eyewash station must be located in close proximity to the handling area.[9] Their functionality must be tested and documented regularly.

Essential Administrative Controls

-

Standard Operating Procedure (SOP): A detailed, lab-specific SOP for handling this compound must be written and approved. All personnel must read, understand, and sign this SOP before beginning any work.[3]

-

Training: All personnel must receive documented training on the specific hazards of hydrazine compounds, as well as the lab-specific SOP and emergency procedures.[3]

-

Inventory Management: Maintain a minimal working quantity of the compound. All containers must be clearly labeled with the chemical name and all appropriate GHS hazard pictograms.[2]

Section 3: Personal Protective Equipment (PPE) - The Last Line of Defense

Proper PPE is essential to prevent dermal and eye contact. The following PPE is mandatory when handling this compound:

-

Hand Protection: Double gloving is recommended. Use a pair of nitrile gloves as the inner layer, with a pair of chloroprene or other chemically resistant gloves as the outer layer, especially when there is a splash hazard.[2] Gloves must be inspected before each use and changed immediately if contamination is suspected.

-

Eye and Face Protection: ANSI Z87.1-compliant chemical safety goggles are required at all times.[2] When a significant splash hazard exists (e.g., during transfers of solutions), a full-face shield must be worn in addition to safety goggles.[2]

-

Body Protection: A flame-resistant lab coat must be worn and fully buttoned.[2] Ensure the lab coat has tight-fitting cuffs. Do not wear street clothes that expose skin below the lab coat.

-

Respiratory Protection: While all work should be performed in a fume hood to prevent inhalation, if a situation arises where the fume hood is not feasible (which should be avoided), contact your institution's Environmental Health & Safety (EHS) department to determine appropriate respiratory protection needs.[2]

Section 4: Step-by-Step Protocols for Safe Handling

The causality behind these protocols is to minimize the generation of aerosols or dusts and to prevent any contact with the substance.

Protocol for Weighing Solid this compound

-

Preparation: Don all required PPE. Ensure the fume hood sash is at the appropriate working height. Decontaminate the work surface within the designated area.

-

Tare: Place a tared weigh boat or container on an analytical balance inside the fume hood.

-

Dispensing: Carefully open the stock container. Using a clean spatula, slowly transfer the desired amount of solid to the weigh boat. Avoid any rapid movements that could generate dust.

-

Cleaning: Once the desired amount is weighed, securely close the stock container. Use a disposable brush or a wipe lightly dampened with a suitable solvent (e.g., methanol) to clean the spatula and any residual dust from the work surface. Dispose of cleaning materials as hazardous waste.

-

Transport: If the weighed material needs to be moved, place it in a secondary, sealed, and labeled container before removing it from the fume hood.

Protocol for Preparing Solutions

-

Setup: In the designated area of the fume hood, place a magnetic stir plate and a flask appropriately sized for the final volume.

-

Solvent Addition: Add the desired solvent to the flask.

-

Solute Addition: Slowly add the pre-weighed solid to the solvent while stirring to facilitate dissolution and prevent clumping.

-

Rinsing: Rinse the weigh boat with a small amount of the solvent, adding the rinse to the flask to ensure a complete transfer.

-

Sealing: Once dissolved, cap the flask. If the reaction is to be heated, ensure the system is equipped with a condenser and is not a closed system to prevent pressure buildup.

Section 5: Storage and Waste Management

Proper storage and waste disposal are critical to prevent accidental exposure and environmental contamination.

Storage Requirements

-

Store this compound in a tightly closed, clearly labeled container.[1]

-

The storage location should be a cool, dry, well-ventilated area, away from direct sunlight and sources of ignition.[1][9]

-

It must be stored in a designated "Particularly Hazardous Substance" cabinet, segregated from incompatible materials, especially oxidizing agents and acids.[1][2]

-

Always use secondary containment (e.g., a tray or tub) for all stored containers.[1]

Waste Disposal Protocol

-

All waste containing this compound is considered Extremely Hazardous Waste .[2]

-

Solid Waste: Contaminated items such as gloves, wipes, and weigh boats should be collected in a dedicated, sealed, and clearly labeled hazardous waste bag.[1]

-

Liquid Waste: Unused solutions and reaction mixtures should be collected in a dedicated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

-

Empty Containers: The original container, even when empty, should be treated as hazardous waste as it will retain product residue.[1] Do not rinse into the sink. Dispose of it through your institution's EHS department.[2]

Section 6: Emergency Procedures - Planning for the Unexpected

Immediate and correct response to an emergency can significantly mitigate harm.

In Case of Exposure

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[9] Seek immediate medical attention.[2]

-

Eye Contact: Immediately flush eyes with an eyewash station for at least 15-20 minutes, holding the eyelids open.[1][10] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[2]

-

Inhalation: Move the affected person to fresh air immediately.[11] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration (do not use mouth-to-mouth).[1] Seek immediate medical attention.[2]

-

Ingestion: Do NOT induce vomiting.[1] If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[9] Seek immediate medical attention.[2]

In Case of a Spill

All spills of this material should be treated as a major spill .[2]

-

Evacuate: Immediately alert others in the area and evacuate the laboratory.[2]

-

Isolate: Close the laboratory doors and prevent re-entry.

-

Report: Call your institution's emergency number (e.g., 911) and the EHS department immediately.[2][3]

-

Assist: Remain safely outside the area to provide information to emergency responders. Do not attempt to clean up the spill yourself.[2]

Section 7: Visualizing Safety Workflows

Safe Handling Workflow

Caption: Workflow for handling this compound.

Emergency Spill Response

Caption: Emergency response procedure for a spill.

References

- 1. This compound|CAS 1266362-60-0 [benchchem.com]

- 2. Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ntrs.nasa.gov [ntrs.nasa.gov]

- 4. americanelements.com [americanelements.com]

- 5. Hydrazine and Hydrazine Sulfate - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. steamforum.com [steamforum.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. U(vi) hydrazinates: structural and thermal decomposition features - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. chembk.com [chembk.com]

A Senior Application Scientist's Guide to 6-Hydrazinyl-1H-indazole tetrahydrochloride: Commercial Sourcing and Purity Benchmarks for Drug Discovery

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 6-Hydrazinyl-1H-indazole tetrahydrochloride (CAS: 1266362-60-0), a critical building block in medicinal chemistry. We will delve into sourcing this reagent from commercial suppliers and establish a framework for understanding and verifying its purity, which is paramount for reproducible and reliable downstream applications.

Introduction: The Significance of the Indazole Scaffold

The indazole core is a privileged structure in pharmacology, renowned for its presence in a multitude of biologically active compounds.[1] Its derivatives have shown a wide spectrum of activities, including anti-cancer, anti-inflammatory, and anti-HIV properties.[1] Notable FDA-approved drugs like Niraparib, a PARP inhibitor, and Pazopanib, a tyrosine kinase inhibitor, feature the indazole scaffold, underscoring its therapeutic relevance.[1]

This compound serves as a versatile synthon, with its reactive hydrazinyl group enabling the synthesis of more complex, nitrogen-containing heterocycles.[1] This reactivity is key for constructing libraries of novel compounds for biological screening. However, the success of these synthetic endeavors is fundamentally dependent on the quality and purity of the starting material. Impurities can lead to unwanted side reactions, complicate purification, and ultimately compromise the integrity of biological data.

Commercial Availability and Supplier Overview

6-Hydrazinyl-1H-indazole is commercially available, most commonly as a hydrochloride salt to improve stability and handling. It is crucial to distinguish between the tetrahydrochloride (C₇H₁₂Cl₄N₄) and the monohydrochloride (C₇H₉ClN₄) forms, as their molecular weights and stoichiometry in reactions will differ.

The following table summarizes key information from various commercial suppliers. Note that catalog details and availability are subject to change.

| Supplier | Product Name | CAS Number | Molecular Formula | Additional Notes |

| American Elements | This compound | 1266362-60-0 | C₇H₁₂Cl₄N₄ | Offers various purity grades, including high and ultra-high purity forms, and can produce materials to customer specifications.[2] |

| BenchChem | This compound | 1266362-60-0 | C₇H₁₂Cl₄N₄ | Marketed for research use in medicinal chemistry and synthesis.[1] |

| Parchem | 6-Hydrazinyl-1H-indazole hydrochloride | 1803600-85-2 | C₇H₉ClN₄ | Note: This is the monohydrochloride salt. |

| ChemicalBook | 1H-Indazole, 6-hydrazinyl-, hydrochloride (1:1) | 2089319-31-1 | C₇H₉ClN₄ | Note: This is the monohydrochloride salt.[3] |

Expert Insight: When sourcing this reagent, always request a lot-specific Certificate of Analysis (CoA) to verify the identity and purity. Pay close attention to the salt form specified by the supplier to ensure accurate molar calculations in your experimental designs. For GMP or preclinical studies, inquire about the supplier's quality management system and their ability to provide documentation for regulatory filings.

Purity Standards and Analytical Validation

While there is no universal pharmacopeial standard for this compound, reputable suppliers typically provide material with a purity of ≥97% or higher. Purity is most commonly assessed by High-Performance Liquid Chromatography (HPLC), with supporting data from Nuclear Magnetic Resonance (NMR) spectroscopy and elemental analysis.

A typical Certificate of Analysis will report on the following parameters:

| Parameter | Typical Specification | Method | Purpose |

| Appearance | Off-white to yellow or brown solid | Visual Inspection | Confirms the physical state and alerts to potential gross contamination or degradation. |

| Identity | Conforms to structure | ¹H NMR Spectroscopy | Confirms the chemical structure and the proton environment of the molecule. The spectrum should be consistent with the expected structure of 6-Hydrazinyl-1H-indazole. |

| Purity | ≥97.0% (often >99.0%) | HPLC | Quantifies the presence of the main component relative to impurities. This is the primary determinant of purity. |

| Water Content | ≤0.5% | Karl Fischer (KF) Titration | The hydrochloride salt is hygroscopic; quantifying water content is critical for accurate weighing and stoichiometry. |

| Residue on Ignition | ≤0.5% | Gravimetric Analysis | Measures the amount of inorganic impurities remaining after combustion. |

| Elemental Analysis | C, H, N, Cl % within ±0.4% of theoretical | Combustion Analysis | Confirms the elemental composition of the compound, providing further evidence of identity and purity, including the correct salt form.[1] |

The Self-Validating System: A Multi-Pronged Approach to Purity

The combination of these analytical techniques creates a self-validating system. HPLC provides a quantitative measure of purity, while ¹H NMR and elemental analysis confirm the structural identity. For instance, a clean ¹H NMR spectrum that is consistent with the structure validates that the major peak in the HPLC chromatogram is indeed the target compound.[4] Elemental analysis further corroborates this by confirming the expected atomic percentages, which is particularly important for verifying the correct hydrochloride salt form.[1]

Experimental Protocols: Verifying Purity In-House

It is good laboratory practice to verify the purity of critical starting materials upon receipt. The following are generalized protocols for key analytical methods.

Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)

-

System Preparation: Use a reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) on a standard HPLC system with a UV detector.

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

-

Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., a small amount of DMSO or methanol, diluted with the mobile phase) to a final concentration of approximately 0.5 mg/mL.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection Wavelength: 254 nm.

-

Gradient: A typical gradient would be to start with 95% A / 5% B, ramping to 5% A / 95% B over 15 minutes, holding for 5 minutes, and then returning to initial conditions to re-equilibrate.

-

-

Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

Protocol: Structural Confirmation by ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a deuterated solvent (e.g., DMSO-d₆ or D₂O). DMSO-d₆ is often preferred as it will not exchange with the N-H protons.

-

Instrument Setup: Acquire the spectrum on a 400 MHz or higher NMR spectrometer.

-

Data Acquisition: Obtain a standard proton spectrum.

-

Data Analysis: Process the spectrum and compare the chemical shifts, integration values, and coupling patterns to the expected structure of 6-Hydrazinyl-1H-indazole. The spectrum should be consistent with published data or theoretical predictions.[5]

Quality Control Workflow

The following diagram illustrates a logical workflow for the quality control and release of this compound for research and development.

References

Methodological & Application

Application of 6-Hydrazinyl-1H-indazole tetrahydrochloride in Fragment-Based Drug Discovery

Abstract

Fragment-Based Drug Discovery (FBDD) has solidified its position as a cornerstone of modern hit identification, enabling the efficient exploration of chemical space to tackle even the most challenging biological targets.[1][2] This guide provides a detailed technical overview and experimental protocols for the application of 6-Hydrazinyl-1H-indazole tetrahydrochloride , a versatile fragment designed to maximize the potential for meaningful protein-ligand interactions. We will explore the strategic rationale behind its design, leveraging the privileged nature of the indazole scaffold and the unique interactive capabilities of the hydrazinyl moiety. Detailed protocols for primary screening using X-ray crystallography, Nuclear Magnetic Resonance (NMR), and Surface Plasmon Resonance (SPR) are provided, alongside a workflow for hit validation and elaboration. This document is intended for researchers, medicinal chemists, and structural biologists actively engaged in drug discovery programs.

Introduction: The Strategic Value of 6-Hydrazinyl-1H-indazole

The success of any FBDD campaign is fundamentally linked to the quality of the fragment library.[3] Ideal fragments are small, possess low molecular complexity, and exhibit sufficient solubility to be screened at high concentrations.[4] They must, however, contain chemical features that can form high-quality, energetically favorable interactions with a protein target.[5] this compound is a purpose-designed fragment that embodies these principles.

1.1 The Privileged Indazole Scaffold:

The 1H-indazole core is recognized as a "privileged scaffold" in medicinal chemistry, appearing in numerous approved therapeutics.[6][7] Its rigid, bicyclic aromatic structure is rich in hydrogen bond donors and acceptors, making it an excellent "hinge-binding" motif, particularly for targets such as protein kinases.[1][6] This scaffold can mimic the adenine ring of ATP, forming key hydrogen bonds within the ATP-binding cleft, providing a strong anchor point for fragment binding.[1]

1.2 The Hydrazinyl Moiety: A Versatile Interaction Hub:

The hydrazinyl group (-NHNH₂) at the 6-position adds a critical layer of functionality. It serves as a potent hydrogen bond donor and can act as a nucleophile or a metal chelator.[8] This versatility opens up several mechanistic possibilities:

-

Non-covalent Interactions: The hydrazinyl group can form strong, directional hydrogen bonds with backbone amides or specific amino acid side chains (e.g., Asp, Glu, Thr), significantly contributing to binding affinity.[9]

-

Potential for Covalent Engagement: While not as reactive as a warhead like an acrylamide, the hydrazine moiety possesses latent reactivity.[10] Under appropriate conditions or proximity to electrophilic cofactors or residues, it can potentially form covalent bonds, making it a valuable tool for covalent fragment screening.[11] This dual potential for both strong non-covalent and potential covalent interactions makes it a highly valuable fragment for screening campaigns.

The combination of the established indazole anchor with the versatile hydrazinyl group in a single, low-molecular-weight molecule provides a powerful tool for probing protein binding sites.

Fragment Properties: this compound

| Property | Value | "Rule of Three" Compliance[12][13] |

| CAS Number | 1266362-60-0 | N/A |

| Molecular Formula | C₇H₁₂Cl₄N₄ | N/A |

| Molecular Weight | 294.01 g/mol | Yes (as free base: ~148 g/mol ) |

| Hydrogen Bond Donors | 3 (on indazole & hydrazine) | Yes (≤3) |

| Hydrogen Bond Acceptors | 2 (on indazole) | Yes (≤3) |

| cLogP (estimated) | < 3 | Yes (≤3) |

| Rotatable Bonds | 1 | Yes (≤3) |

Note: Molecular weight for Ro3 compliance is considered for the free base form, as the salt is used primarily to enhance solubility and stability.

Experimental Workflows & Protocols

The successful application of 6-Hydrazinyl-1H-indazole requires robust biophysical screening methods capable of detecting weak binding events, which are characteristic of fragment hits.[14][15][16] Below are detailed protocols for three orthogonal screening techniques: X-ray Crystallography, NMR Spectroscopy, and Surface Plasmon Resonance.

Workflow Overview

Caption: FBDD workflow from fragment preparation to hit elaboration.

General Preparation Protocol: Stock & Working Solutions

Causality: Fragments are typically stored at high concentrations in dimethyl sulfoxide (DMSO) to ensure solubility and stability.[17] The final DMSO concentration in the assay buffer must be carefully matched between the sample and control to avoid artifacts, especially in sensitive techniques like SPR and thermal shift assays.[18]

-

Stock Solution (100 mM):

-

Carefully weigh out the required amount of this compound.

-

Dissolve in 100% DMSO-d6 (for NMR) or high-purity DMSO (for other assays) to a final concentration of 100 mM.

-

Vortex thoroughly to ensure complete dissolution. Store at -20°C in small aliquots to avoid freeze-thaw cycles.

-

-

Working Solution Preparation:

-

Thaw a stock solution aliquot and bring it to room temperature.

-

Prepare working solutions by diluting the 100 mM stock into the final, protein-specific assay buffer.

-

Crucially, ensure the final % DMSO is identical across all samples and controls. A final concentration of 1-2% DMSO is common and generally well-tolerated by proteins.[17]

-

Protocol 1: X-ray Crystallography Fragment Soaking

Causality: X-ray crystallography provides unparalleled structural information, revealing not only if a fragment binds but precisely how it binds.[19][20] The soaking method is a high-throughput approach where pre-grown protein crystals are incubated with the fragment, allowing it to diffuse into the active site without the need for co-crystallization.[21][22]

-

Crystal Preparation: Grow robust, well-diffracting crystals of the target protein in its apo (ligand-free) form.

-

Solvent Tolerance Test: Before screening, test the crystals' stability in the soaking solution containing the same final % DMSO that will be used for the fragment, but without the fragment itself. This ensures the solvent does not damage the crystal lattice.[23]

-

Soaking Solution: Prepare a solution of 10-50 mM this compound in a cryo-protectant-compatible buffer. The high concentration is necessary to drive the binding equilibrium for weakly interacting fragments.

-

Soaking:

-

Using a crystal loop, transfer an apo crystal from its growth drop into a drop of the soaking solution.

-

Incubate for a period ranging from minutes to several hours. The optimal time depends on the crystal packing and must be determined empirically.

-

-

Cryo-cooling: Briefly pass the soaked crystal through a cryoprotectant solution (if not already included in the soaking buffer) and flash-cool it in liquid nitrogen.

-

Data Collection & Analysis:

-

Collect X-ray diffraction data at a synchrotron source.

-

Process the data and calculate electron density maps. A positive hit is identified by the appearance of new, unmodeled electron density in a specific binding pocket, which can be fitted with the fragment's structure.

-

Protocol 2: NMR Spectroscopy (Saturation Transfer Difference)

Causality: NMR is a powerful solution-based technique for detecting weak interactions. Saturation Transfer Difference (STD) NMR is a ligand-observed experiment that is highly sensitive to binding events.[19][24] It works by selectively irradiating protons on the protein. This saturation is transferred via the Nuclear Overhauser Effect (NOE) to a bound ligand. When the ligand dissociates, it "remembers" this saturation, resulting in attenuated signals in the NMR spectrum. Only binding molecules will show an STD effect.[25]

-

Sample Preparation:

-

Prepare two samples in a suitable deuterated buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4 in 99.9% D₂O).

-

Sample A (Reference): 100-500 µM of 6-Hydrazinyl-1H-indazole.

-

Sample B (Protein + Ligand): 10-50 µM target protein and 100-500 µM of the fragment. A high ligand-to-protein ratio (e.g., 50:1) is crucial.[25]

-

-

NMR Experiment Setup:

-

Acquire a standard 1D ¹H spectrum of Sample B to confirm the presence of ligand and protein signals.

-

Set up the STD experiment (e.g., stddiffesgp pulse program).[26]

-

On-resonance irradiation: Set to a region where only protein signals are present (e.g., 0.5 to -1.0 ppm).

-